6-Fluoro-5-methylnicotinoyl Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-5-methylnicotinoyl Chloride is a chemical compound that belongs to the class of nicotinoyl chlorides It is characterized by the presence of a fluorine atom at the 6th position and a methyl group at the 5th position on the nicotinoyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-5-methylnicotinoyl Chloride typically involves the chlorination of 6-Fluoro-5-methylnicotinic acid. The reaction is carried out using thionyl chloride (SOCl₂) as the chlorinating agent. The reaction conditions usually involve refluxing the mixture at elevated temperatures to ensure complete conversion of the acid to the corresponding acyl chloride.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-5-methylnicotinoyl Chloride undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The chlorine atom in the acyl chloride group is highly reactive and can be substituted by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 6-Fluoro-5-methylnicotinic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline) or alcohols (e.g., methanol) are used under mild to moderate conditions.
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products Formed
Nucleophilic Substitution: Formation of 6-Fluoro-5-methylnicotinamides or esters.
Hydrolysis: Formation of 6-Fluoro-5-methylnicotinic acid.
Reduction: Formation of 6-Fluoro-5-methylnicotinyl alcohol or amine derivatives.
Scientific Research Applications
6-Fluoro-5-methylnicotinoyl Chloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting nicotinic receptors.
Material Science: The compound is utilized in the development of advanced materials with specific electronic properties.
Biological Studies: It serves as a precursor for the synthesis of biologically active molecules that can be used in various biochemical assays.
Mechanism of Action
The mechanism of action of 6-Fluoro-5-methylnicotinoyl Chloride is primarily based on its reactivity as an acylating agent. It can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications that can alter their function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-5-methylnicotinic Acid: The parent acid from which the chloride is derived.
6-Fluoro-5-methylnicotinamide: A derivative formed through nucleophilic substitution.
6-Fluoro-5-methylnicotinyl Alcohol: A reduction product of the chloride.
Uniqueness
6-Fluoro-5-methylnicotinoyl Chloride is unique due to its high reactivity and versatility in forming various derivatives. Its fluorine and methyl substitutions confer specific electronic properties that can be exploited in different chemical and biological applications.
Properties
Molecular Formula |
C7H5ClFNO |
---|---|
Molecular Weight |
173.57 g/mol |
IUPAC Name |
6-fluoro-5-methylpyridine-3-carbonyl chloride |
InChI |
InChI=1S/C7H5ClFNO/c1-4-2-5(6(8)11)3-10-7(4)9/h2-3H,1H3 |
InChI Key |
ZBVLZWYFZQKUJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1F)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.